Tricyclohexyl(prop-2-en-1-yl)stannane
Description
Tricyclohexyl(prop-2-en-1-yl)stannane is an organotin compound characterized by a central tin atom bonded to three cyclohexyl groups and one prop-2-en-1-yl (allyl) group. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and medicinal chemistry due to their unique electronic and steric properties. Structural determination of such organometallic compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .
Properties
CAS No. |
13121-83-0 |
|---|---|
Molecular Formula |
C21H38Sn |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
tricyclohexyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C6H11.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;3H,1-2H2; |
InChI Key |
CYOAVLIWWBNLFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexyl(prop-2-en-1-yl)stannane can be synthesized through the reaction of tricyclohexyltin chloride with allyl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Cy3SnCl+CH2=CHCH2MgBr→Cy3SnCH2CH=CH2+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.
Reduction: It can be reduced to form tricyclohexyltin hydride.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products
Oxidation: Tricyclohexyltin oxide.
Reduction: Tricyclohexyltin hydride.
Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.
Scientific Research Applications
Tricyclohexyl(prop-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tricyclohexyl(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Reactivity Comparisons
The prop-2-en-1-yl substituent distinguishes Tricyclohexyl(prop-2-en-1-yl)stannane from other triorganotin derivatives. For example:
- Tributyltin hydride : Lacks the allyl group, reducing its capacity for radical-mediated reactions. Its smaller alkyl groups increase volatility but decrease thermal stability compared to cyclohexyl-substituted analogs.
- Triphenyltin chloride : Aryl groups provide stronger electron-withdrawing effects, enhancing electrophilicity at the tin center. However, the absence of an allyl group limits its utility in polymerization or allylation reactions.
This contrasts with tricyclohexyltin hydride, where the hydride ligand favors reduction reactions but lacks π-system versatility .
Environmental and Stability Considerations
Perfluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane, ) exhibit extreme environmental persistence due to strong C-F bonds. In contrast, this compound’s hydrocarbon substituents likely degrade more readily but may still pose toxicity risks common to organotins, such as endocrine disruption .
Data Table: Key Properties of Selected Organotin Compounds
| Compound | Formula | Key Features | Applications/Reactivity |
|---|---|---|---|
| This compound | C₆H₁₁)₃Sn(C₃H₅) | Allyl group enables π-complexation; bulky cyclohexyl groups enhance stability | Catalysis, polymer modification |
| Tributyltin hydride | (C₄H₉)₃SnH | Volatile, radical-mediated reductions | Organic synthesis |
| Triphenyltin chloride | (C₆H₅)₃SnCl | Strong electrophilicity at Sn center | Biocides, PVC stabilizers |
| Tris(tridecafluorooctyl)stannane | (C₈F₁₃C₂H₄)₃Sn | Extreme environmental persistence | Specialty coatings |
Research Findings and Limitations
- Structural Analysis: SHELX software (e.g., SHELXL, SHELXT) is critical for refining the crystal structures of organotin compounds, resolving bond lengths and angles that inform reactivity predictions .
- Synthetic Challenges : The steric bulk of cyclohexyl groups in this compound may hinder nucleophilic substitution compared to less hindered analogs like tributyltin derivatives.
- Gaps in Evidence : Direct pharmacological or catalytic data for this compound are absent in the provided sources. Further studies are needed to explore its biological activity and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
